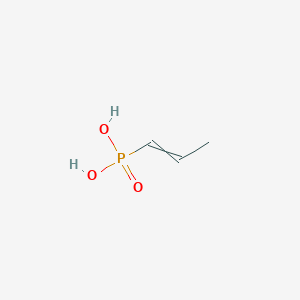

Phosphonic acid, (1Z)-1-propenyl-

描述

Historical Context of (1Z)-1-propenylphosphonic Acid Investigation

The investigation into Phosphonic acid, (1Z)-1-propenyl-, also known as cis-1-propenylphosphonic acid, gained significant traction in the late 1960s. A key milestone in its history is a 1969 patent detailing a process for its preparation. This method involved the reaction of propargyl alcohol with phosphorus trichloride, followed by thermal rearrangement and subsequent hydrolysis to yield the desired cis-isomer. The primary driver for this early research was the compound's crucial role as an intermediate in the synthesis of antibacterial agents. This foundational work laid the groundwork for future investigations into its chemical properties and potential applications.

Significance of Organophosphorus Compounds in Contemporary Chemical and Biochemical Research

Organophosphorus compounds, a broad class of molecules characterized by a carbon-phosphorus bond, are of immense importance in modern science. Their significance stems from their diverse range of applications, spanning from industrial and agricultural chemistry to medicinal and materials science. nih.gov

In the realm of biochemistry, organophosphorus compounds, particularly phosphonates, are recognized for their ability to act as mimics of natural phosphates. nih.gov This bioisosteric relationship allows them to interact with biological systems, often leading to the inhibition of enzymes that process phosphate-containing substrates. nih.gov This inhibitory action is a cornerstone of their application in drug discovery and the development of probes for studying enzymatic mechanisms. The stability of the carbon-phosphorus bond compared to the more labile phosphate (B84403) ester bond makes phosphonates robust tools for biochemical studies. nih.gov

Furthermore, the versatility of organophosphorus chemistry allows for the synthesis of a vast array of derivatives with tailored properties, leading to their use as pharmaceuticals, pesticides, and flame retardants. nih.gov

Overview of Research Trajectories for Phosphonic Acid, (1Z)-1-propenyl-

The research surrounding Phosphonic acid, (1Z)-1-propenyl- has predominantly followed two main trajectories, both stemming from its unique chemical structure.

The most prominent research avenue has been its application as a key intermediate in the synthesis of the broad-spectrum antibiotic, fosfomycin (B1673569). The cis-configuration of the propenyl group is stereochemically crucial for the subsequent epoxidation step that forms the final antibiotic product. Numerous studies have focused on optimizing the synthesis of (1Z)-1-propenylphosphonic acid and its conversion to fosfomycin, including both chemical and biocatalytic approaches. organicchemistrydata.org

A secondary, though less explored, research direction investigates its potential as a plant growth regulator and herbicide. tib.eu The structural similarity of phosphonates to natural plant metabolites suggests they could interfere with essential biochemical pathways in plants. While this area of research is not as extensively documented as its role in antibiotic synthesis, it represents a continuing interest in the broader agricultural applications of this class of compounds.

Physicochemical Properties and Spectroscopic Data

The fundamental properties of Phosphonic acid, (1Z)-1-propenyl- are crucial for its application in synthesis and for understanding its reactivity. Below are tables summarizing its key physicochemical properties and characteristic spectroscopic data.

Table 1: Physicochemical Properties of Phosphonic acid, (1Z)-1-propenyl-

| Property | Value | Reference |

| CAS Number | 25383-06-6 | nih.gov |

| Molecular Formula | C₃H₇O₃P | nih.gov |

| Molecular Weight | 122.06 g/mol | nih.gov |

| Appearance | Colorless to pale yellow liquid | tib.eu |

| Solubility | Soluble in water | tib.eu |

Table 2: Spectroscopic Data for Phosphonic acid, (1Z)-1-propenyl-

While specific, experimentally derived high-resolution spectra for Phosphonic acid, (1Z)-1-propenyl- are not widely available in the public domain, typical chemical shifts and absorption bands for its key functional groups can be predicted based on established principles of NMR and IR spectroscopy.

| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Absorption Band |

| ¹³C NMR | C=C (alkenyl) | δ 115 - 140 ppm |

| -CH₃ | δ 10 - 20 ppm | |

| ³¹P NMR | Phosphonic Acid | δ 15 - 25 ppm (relative to 85% H₃PO₄) |

| Infrared (IR) Spectroscopy | P=O stretch | 1200 - 1300 cm⁻¹ |

| O-H stretch (acid) | 2500 - 3300 cm⁻¹ (broad) | |

| C=C stretch | ~1650 cm⁻¹ |

Structure

3D Structure

属性

分子式 |

C3H7O3P |

|---|---|

分子量 |

122.06 g/mol |

IUPAC 名称 |

prop-1-enylphosphonic acid |

InChI |

InChI=1S/C3H7O3P/c1-2-3-7(4,5)6/h2-3H,1H3,(H2,4,5,6) |

InChI 键 |

XWCIXXXLOAAWPU-UHFFFAOYSA-N |

规范 SMILES |

CC=CP(=O)(O)O |

同义词 |

cis-propenylphosphonate PPOH propenylphosphonic acid propenylphosphonic acid, (E)-isomer trans-propenylphosphonate |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of Phosphonic Acid, 1z 1 Propenyl

Stereoselective Synthesis of (1Z)-1-propenylphosphonic Acid

The creation of the (1Z)-1-propenylphosphonic acid molecule with its specific spatial arrangement is a primary focus of its synthesis. Researchers have developed several methods to achieve this, primarily centered around the careful control of reaction conditions to favor the formation of the Z-isomer.

Propargyl Alcohol-Based Routes to (1Z)-1-propenylphosphonic Acid

A significant pathway to (1Z)-1-propenylphosphonic acid begins with propargyl alcohol, the simplest stable alcohol containing an alkyne functional group. wikipedia.orgnih.gov This route involves a series of transformations designed to build the phosphonic acid moiety and establish the Z-alkene geometry.

The initial step in this synthetic sequence involves the reaction of propargyl alcohol with phosphorus trichloride. This reaction leads to the formation of a key intermediate, 2-propynylphosphorodichloridite. The high reactivity of the hydroxyl group of propargyl alcohol with the phosphorus halide is central to this transformation.

The 2-propynylphosphorodichloridite intermediate is then subjected to a thermal rearrangement. This process, often conducted at elevated temperatures, facilitates a wikipedia.org-sigmatropic shift, converting the phosphite (B83602) structure into a phosphonate (B1237965). The product of this rearrangement is propadienylphosphonic dichloride, an allenephosphonate derivative.

A critical step for achieving the desired stereochemistry is the catalytic hydrogenation of the propadienylphosphonic dichloride. The selection of the catalyst and reaction conditions is paramount for ensuring high (1Z)-selectivity. Lindlar's catalyst, a poisoned palladium catalyst, is commonly employed for the semi-hydrogenation of alkynes to Z-alkenes and is a suitable choice for this transformation. The catalyst's reduced activity prevents over-hydrogenation to the corresponding saturated phosphonic dichloride.

Table 1: Catalysts for Selective Hydrogenation

| Catalyst | Description | Selectivity |

|---|---|---|

| Lindlar's Catalyst | Palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline. | High (Z)-selectivity for alkyne to alkene reduction. |

The final step in this sequence is the hydrolysis of the (1Z)-1-propenylphosphonic dichloride. This is typically achieved by reacting the dichloride with water. The hydrolysis of the two P-Cl bonds yields the final product, (1Z)-1-propenylphosphonic acid. Careful control of the hydrolysis conditions is necessary to prevent unwanted side reactions.

Hydrolysis of Phosphonate Precursors for (1Z)-1-propenylphosphonic Acid

An alternative approach to obtaining (1Z)-1-propenylphosphonic acid involves the hydrolysis of a corresponding phosphonate ester precursor. This method is advantageous if the (1Z)-1-propenylphosphonate ester is readily available through other synthetic routes, such as the Wittig-Horner reaction, which can be highly stereoselective for the formation of Z-alkenes.

The hydrolysis of the dialkyl (1Z)-1-propenylphosphonate is typically carried out under acidic or basic conditions. Acidic hydrolysis, often using concentrated hydrochloric acid, cleaves the ester groups to afford the desired phosphonic acid. Alternatively, a two-step procedure involving silylation with a reagent like bromotrimethylsilane (B50905) followed by methanolysis can also be employed for the dealkylation of the phosphonate ester.

Table 2: Hydrolysis Conditions for Phosphonate Esters

| Reagent(s) | Conditions | Product |

|---|---|---|

| Concentrated HCl | Reflux | (1Z)-1-propenylphosphonic acid |

Acid-Catalyzed Hydrolysis of Dialkyl Phosphonates

A prevalent method for the preparation of phosphonic acids from their dialkyl esters is through acid-catalyzed hydrolysis. nih.govbeilstein-journals.org This process is typically carried out by refluxing the dialkyl phosphonate with a concentrated aqueous solution of a strong acid, such as hydrochloric acid (HCl), for several hours. nih.govbeilstein-journals.org The reaction proceeds in a stepwise manner, with the hydrolysis of the two ester groups occurring consecutively. nih.govnih.gov

The mechanism of acid-catalyzed hydrolysis generally involves the protonation of the phosphonate oxygen, followed by a nucleophilic attack by water. beilstein-journals.org The rate of this reaction can be influenced by several factors. Studies on various dialkyl phosphonates have shown that electron-withdrawing groups on the phosphorus atom tend to increase the reaction rate, while electron-donating groups have the opposite effect. nih.gov For instance, in the hydrolysis of dialkyl arylphosphonates, the cleavage of the second P-OC bond is often the rate-determining step. nih.gov The nature of the alkyl group on the ester also plays a role; for example, under acidic conditions, isopropyl esters have been observed to hydrolyze faster than methyl esters. nih.gov

McKenna's Procedure for Phosphonate Dealkylation

An alternative and often milder method for the dealkylation of dialkyl phosphonates is the McKenna procedure. beilstein-journals.orgmdpi.com This two-step process involves the reaction of the dialkyl phosphonate with bromotrimethylsilane (BTMS), followed by treatment with an alcohol, typically methanol. beilstein-journals.orgmdpi.com The use of BTMS is particularly advantageous for substrates that are sensitive to the harsh conditions of strong acid hydrolysis. beilstein-journals.org

The reaction with BTMS results in the formation of a silylated phosphonate intermediate. Subsequent alcoholysis or hydrolysis then yields the final phosphonic acid. beilstein-journals.orggoogle.com This method is valued for its high yields, mild reaction conditions, and chemoselectivity. mdpi.com Microwave irradiation has been explored as a means to accelerate the BTMS-mediated dealkylation, significantly reducing reaction times. mdpi.com

Investigation of P–C Bond Cleavage During Hydrolysis

A potential side reaction during the hydrolysis of certain phosphonates, particularly under strong acidic conditions, is the cleavage of the phosphorus-carbon (P-C) bond. beilstein-journals.org This can lead to the formation of phosphoric acid as a byproduct, which can be challenging to separate from the desired phosphonic acid. beilstein-journals.org

Theoretical studies on the mechanism of P-C bond cleavage in α-aminophosphonates under acidic conditions suggest a multi-step process. nih.gov This process is thought to involve protonation of the amino group, followed by a proton transfer and subsequent cleavage of the P-C bond. nih.gov The presence of water molecules has been shown to be crucial for this cleavage to occur. nih.gov The susceptibility of the P-C bond to cleavage is dependent on the structure of the phosphonate and the reaction conditions.

Advanced Synthetic Approaches to Phosphonic Acid, (1Z)-1-propenyl-

Recent advancements in synthetic organic chemistry have introduced novel methods for the formation of the P-C bond, offering alternative pathways to phosphonic acids and their derivatives.

Photoredox-Catalyzed Phosphonylation Strategies

Visible light photoredox catalysis has emerged as a powerful tool for various chemical transformations, including the synthesis of organophosphorus compounds. ucla.edubohrium.commdpi.com This methodology allows for the formation of P-C bonds under mild, transition-metal-free conditions. mdpi.comnih.gov The reaction typically involves the use of a photocatalyst, such as Eosin Y, which, upon irradiation with visible light, can initiate a radical process. bohrium.commdpi.com For instance, bromo-substituted aromatic compounds can be phosphonylated using triethyl phosphite in the presence of a photocatalyst and a base. mdpi.com The proposed mechanism involves the generation of an aryl radical, which then reacts with the phosphite to form the C-P bond. mdpi.com The efficiency and selectivity of these reactions can be influenced by the nature of the substrate, the photocatalyst, and the reaction conditions. bohrium.comresearchgate.net

Substitution-Elimination Sequences from Dibromophosphonates

While not directly detailed for the (1Z)-1-propenyl- isomer in the provided context, synthetic strategies involving substitution and elimination reactions on functionalized phosphonates represent a viable approach to alkenyl phosphonates. The synthesis of cis-1-propenylphosphonic acid has been described starting from propargyl alcohol and phosphorus trichloride. google.com This process involves the formation of propadienylphosphonic dichloride, which is then catalytically hydrogenated and subsequently hydrolyzed to yield the final product. google.com This highlights the use of multi-step sequences to construct the desired alkenylphosphonic acid.

Synthesis of Analogs and Derivatives of Phosphonic Acid, (1Z)-1-propenyl-

The synthesis of analogs and derivatives of phosphonic acids often involves the modification of existing phosphonate structures or the de novo synthesis from appropriate starting materials. For example, the synthesis of phosphonic acid analogues of proline has been achieved through multi-step sequences involving reactions such as ozonolysis, Mitsunobu reaction, and cyclization. nih.gov These synthetic routes demonstrate the versatility of phosphonate chemistry in creating a diverse range of structurally complex molecules.

Functionalization of the Propenyl Moiety

The propenyl group is a key site of reactivity in (1Z)-1-propenylphosphonic acid. Various synthetic strategies can be employed to modify this part of the molecule, leading to a diverse array of derivatives.

One of the most significant transformations of the propenyl moiety is epoxidation . This reaction is a critical step in the chemical synthesis of fosfomycin (B1673569), a broad-spectrum antibiotic. The double bond of cis-propenylphosphonic acid is converted into an epoxide ring, forming the core structure of the antibiotic.

Catalytic hydrogenation of the propenyl group is another fundamental transformation. This reaction saturates the double bond to produce propylphosphonic acid. A related process involves the catalytic hydrogenation of propadienylphosphonic dichloride to yield cis-1-propenylphosphonic dichloride, which is then hydrolyzed to the final acid, highlighting the compatibility of the phosphonic acid precursor with hydrogenation catalysts. google.com

Ozonolysis represents a method for the oxidative cleavage of the propenyl double bond. This reaction would break the C=C bond to yield propanal and a phosphonoformic acid derivative, or, under reductive workup, an aldehyde-functionalized phosphonic acid. Such aldehydes are highly versatile intermediates for constructing more complex molecules, including heterocyclic phosphonic acid analogues. nih.gov

| Reaction Type | Reagents | Product Type | Significance |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | (1,2-epoxypropyl)phosphonic acid | Key step in Fosfomycin synthesis |

| Hydrogenation | H₂, Pd/C | Propylphosphonic acid | Saturation of the alkene chain google.com |

| Ozonolysis | 1. O₃; 2. Me₂S or Zn/H₂O | Aldehyde-phosphonate | Intermediate for further synthesis nih.gov |

Synthesis of Phosphonic Ester Derivatives

The phosphonic acid functional group readily undergoes esterification to form phosphonate esters. cymitquimica.com These derivatives are often synthesized to modify the polarity of the molecule, improve its solubility in organic solvents, or to protect the phosphonic acid during other chemical transformations.

The direct esterification of (1Z)-1-propenylphosphonic acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst. However, more general and often higher-yielding methods are commonly employed in phosphorus chemistry. The Michaelis-Arbuzov reaction is a cornerstone for forming phosphonate esters, though it builds the P-C bond rather than starting from a pre-formed phosphonic acid. researchgate.net

For the esterification of an existing phosphonic acid, a common strategy involves conversion to a more reactive intermediate. For example, the acid can be converted to a phosphonic dichloride, which then reacts readily with alcohols to form the diester. A widely used method for the dealkylation of phosphonate esters to the corresponding acid is treatment with bromotrimethylsilane (TMSBr); this reaction can be conceptually reversed to facilitate ester formation under specific conditions. nih.gov

| Ester Name | Alcohol Reactant | Resulting Ester Structure |

| Dimethyl (1Z)-1-propenylphosphonate | Methanol | CH₃CH=CHP(O)(OCH₃)₂ |

| Diethyl (1Z)-1-propenylphosphonate | Ethanol | CH₃CH=CHP(O)(OCH₂CH₃)₂ |

| Dibenzyl (1Z)-1-propenylphosphonate | Benzyl alcohol | CH₃CH=CHP(O)(OCH₂C₆H₅)₂ |

Preparation of α-Aminoalkylphosphonic Acid Analogs

α-Aminoalkylphosphonic acids are structural analogs of α-amino acids where the carboxylic acid group is replaced by a phosphonic acid group. researchgate.net This substitution creates compounds with a tetrahedral geometry at the phosphorus atom, which can mimic the transition state of peptide bond hydrolysis, making them potent enzyme inhibitors. nih.gov

Several synthetic routes can be envisioned to convert (1Z)-1-propenylphosphonic acid into α-aminoalkylphosphonic acid analogs. A prominent strategy is the Kabachnik-Fields reaction . This one-pot reaction involves the condensation of a carbonyl compound, an amine, and a dialkyl phosphite. To apply this to the target molecule, the propenyl group would first need to be converted into a carbonyl group. As mentioned previously, ozonolysis of (1Z)-1-propenylphosphonic acid would yield an aldehyde, which could then be used as the carbonyl component in a Kabachnik-Fields reaction to generate an α-amino phosphonate. researchgate.net

Furthermore, the synthesis of allylic α-aminophosphonic acids, which are structurally similar to the target compound, has been reported. These compounds, such as (1-amino-2-propenyl)phosphonic acid, are known inhibitors of enzymes like alanine (B10760859) racemase. nih.gov The synthesis of such compounds often involves the addition of phosphoroorganic nucleophiles to C=N bonds or the amination of functionalized alkylphosphonates. researchgate.netscispace.com

| Analog Structure Name | Proposed Synthetic Route | Potential Biological Relevance |

| Diethyl (1-amino-1-(phosphono)ethyl)phosphonate | Ozonolysis followed by Kabachnik-Fields reaction | Amino acid mimic, enzyme inhibitor nih.gov |

| (1-Amino-2-propenyl)phosphonic acid | Isomerization/amination sequence | Alanine racemase inhibitor nih.gov |

| N-substituted α-aminophosphonates | Functionalization and subsequent amination | Broad-spectrum biological activities researchgate.net |

Design and Synthesis of Structurally Constrained Phosphonate Linkages

Incorporating the phosphonate moiety into a cyclic structure leads to conformationally constrained analogs. These molecules are valuable tools in medicinal chemistry for studying structure-activity relationships and for designing more selective enzyme inhibitors.

The synthesis of phosphonic acid analogues of proline, a constrained amino acid, provides a blueprint for how such structures can be created. nih.gov For example, a precursor like a 3-chloro-1-hydroxypropylphosphonate can be cyclized with hydrazine (B178648) derivatives to form pyrazolidin-3-ylphosphonates. nih.gov

Starting from (1Z)-1-propenylphosphonic acid, one could generate a key intermediate for cyclization through functionalization of the double bond. For instance, dihydroxylation of the propenyl group using reagents like osmium tetroxide would yield a 1,2-diol. This diol could then undergo a variety of reactions, such as conversion into a cyclic phosphonate ester (a dioxaphospholane) or further elaboration and cyclization to form larger, more complex heterocyclic systems containing the phosphonate group. These constrained structures can serve as mimics of cyclic amino acids or other biologically relevant motifs.

| Constrained Structure Type | Key Intermediate from Parent Compound | Synthetic Strategy |

| Dioxaphospholane derivative | (1,2-dihydroxypropyl)phosphonic acid | Dihydroxylation of the double bond, followed by intramolecular esterification. |

| Isoxazolidinylphosphonate | Hydroxy-O-alkylhydroxylamine | Ozonolysis, Mitsunobu reaction, and subsequent cyclization. nih.gov |

| Pyrazolidinylphosphonate | Dihalide or di-tosylate precursor | Functional group manipulation of the propenyl chain, followed by cyclization with hydrazine. nih.gov |

Chemical Reactivity and Mechanistic Investigations of Phosphonic Acid, 1z 1 Propenyl

Reaction Pathways and Kinetics

The reactivity of Phosphonic acid, (1Z)-1-propenyl-, also known as cis-1-propenylphosphonic acid, is characterized by the interplay between the nucleophilic carbon-carbon double bond and the electrophilic phosphorus center of the phosphonic acid group. google.comnih.gov

Electrophilic Addition Reactions to the Propenyl Moiety

The propenyl moiety's C=C double bond allows Phosphonic acid, (1Z)-1-propenyl- to undergo electrophilic addition reactions. In these reactions, the π bond of the alkene acts as a nucleophile, attacking an electrophilic species. libretexts.org This process generally proceeds through a two-step mechanism involving a carbocation intermediate. libretexts.org

The regioselectivity of the addition is governed by the stability of the carbocation intermediate. The phosphonic acid group, being electron-withdrawing, is expected to influence the electron density of the double bond and the stability of any adjacent carbocation. This electronic effect plays a crucial role in directing the outcome of the addition. While general principles of electrophilic addition are well-established for alkenes, specific kinetic studies and detailed mechanistic investigations on the electrophilic addition to Phosphonic acid, (1Z)-1-propenyl- are not extensively detailed in the available literature. libretexts.orgnih.gov

Nucleophilic Substitution Reactions Involving the Phosphonic Acid Group

The phosphonic acid group contains a phosphorus atom that is susceptible to nucleophilic attack. Nucleophilic substitution reactions at a neutral phosphoryl (P=O) center can proceed through two primary mechanisms: a concerted, one-step process or a stepwise process involving a pentacoordinate intermediate. sapub.org

In a concerted mechanism , bond formation with the incoming nucleophile and bond cleavage with the leaving group occur simultaneously through a single pentacoordinate transition state. sapub.org In a stepwise mechanism , the nucleophile attacks the phosphorus center to form a trigonal bipyramidal pentacoordinate (TBP-5C) intermediate. This intermediate then breaks down in a subsequent step to yield the final products. sapub.org The specific pathway taken can change based on factors like the nature of the nucleophile and the substituents on the phosphorus atom. sapub.org

The hydroxyl (-OH) groups of the phosphonic acid are generally poor leaving groups. To facilitate substitution, they can be converted into better leaving groups. One common strategy is to perform the reaction in a strong acid, which protonates the hydroxyl group to form -OH₂⁺. The resulting water molecule (H₂O) is a much better leaving group than the hydroxide (B78521) ion (OH⁻). msu.edu Alternatively, the hydroxyl group can be replaced by a halogen, such as chlorine, by reacting the phosphonic acid with reagents like phosphorus(V) chloride (PCl₅). chemguide.co.uk The resulting phosphonochloridate is much more reactive towards nucleophilic attack.

Esterification Processes

The esterification of phosphonic acids is a key transformation for modifying their properties and for synthesizing various organophosphonate derivatives. This process can be challenging due to the possibility of forming both monoesters and diesters simultaneously. nih.gov However, selective methods have been developed.

A straightforward approach involves the direct esterification of phosphonic acids using alkoxy group donors. nih.gov Triethyl orthoacetate has been identified as an effective reagent that can also serve as the solvent. nih.govresearchgate.net A significant finding is that the reaction temperature can control the outcome:

At lower temperatures (e.g., 30 °C), monoesters are formed selectively via a 1,1-diethoxyethyl ester intermediate. nih.gov

At higher temperatures, diesters are the exclusive product, formed through a similar intermediate or via a stable pyrophosphonate that is also consumed to yield the diester. nih.gov

Other established methods for synthesizing phosphonate (B1237965) esters include:

Michaelis-Arbuzov reaction : The reaction of a trialkyl phosphite (B83602) with an alkyl halide. nih.govresearchgate.net

Michaelis-Becker reaction : Involves the reaction of a sodium salt of a dialkyl phosphite with an alkyl halide. nih.gov

Atherton–Todd reaction : The reaction of a dialkyl phosphite with an alcohol in the presence of a base and a halogenating agent like carbon tetrachloride. mdpi.com

Hydrolysis of Phosphonochloridates : Reaction of phosphonic dichlorides or phosphonochloridates with alcohols. nih.gov

The table below summarizes key aspects of a selective esterification method.

| Reagent | Temperature | Primary Product | Key Feature |

|---|---|---|---|

| Triethyl orthoacetate | 30 °C | Monoethyl ester | High selectivity for monoesterification. nih.gov |

| Triethyl orthoacetate | Higher Temperatures | Diethyl ester | Reaction proceeds via pyrophosphonate intermediates. nih.gov |

Deamination Mechanisms of 1-Aminoalkylphosphonic Acids and Analogs

The deamination of 1-aminoalkylphosphonic acids, which are structural analogs of α-amino acids, provides significant insight into the reactivity of molecules containing a phosphonic acid group attached to a carbon atom. researchgate.netnih.gov When treated with nitrous acid (HNO₂), these compounds yield a complex mixture of products, suggesting intricate reaction mechanisms. mdpi.comnih.gov

Postulated 1-Phosphonoalkylium Ion Intermediates

The variety of products observed in the deamination of 1-aminoalkylphosphonic acids—including substitution, elimination, and rearrangement products—strongly suggests the formation of highly reactive 1-phosphonoalkylium ions as key intermediates. researchgate.netmdpi.comnih.gov These carbocations, which have a phosphonic acid group attached to the cationic carbon, are generated from the decomposition of an unstable diazonium salt formed by the reaction of the primary amine with nitrous acid. mdpi.com

While these 1-phosphonoalkylium ions are central to the proposed mechanism, they have not been extensively studied experimentally. mdpi.com Evidence for their existence is largely inferred from the analysis of the final reaction products and from theoretical calculations. mdpi.comresearchgate.net Unlike the deamination of α-amino acids, which can proceed through α-lactone intermediates, the formation of analogous cyclic oxaphosphirane intermediates in the deamination of 1-aminoalkylphosphonic acids is considered unlikely based on experimental results. mdpi.com

Competitive Nucleophilic Attack, Proton Elimination, and Rearrangement/Fragmentation Pathways

Once formed, the 1-phosphonoalkylium ion intermediate can undergo several competing reaction pathways, depending on its structure and the reaction conditions. mdpi.com

Nucleophilic Attack: The carbocation can be attacked by a nucleophile present in the reaction mixture, primarily water. This results in the formation of a 1-hydroxyalkylphosphonic acid , a substitution product. mdpi.comnih.gov

Proton Elimination: The intermediate can lose a proton from an adjacent carbon atom, leading to the formation of an alkene. This results in an alkenylphosphonic acid , an elimination product. mdpi.comnih.gov

Rearrangement/Fragmentation: The 1-phosphonoalkylium ion can undergo rearrangements, such as hydride or phenyl shifts, to form a more stable carbocation before reacting further. mdpi.com Fragmentation of the C-P bond can also occur, leading to the formation of phosphoric acid (H₃PO₄), which is observed in nearly all deamination reactions of these compounds. mdpi.comresearchgate.net

The following table details the products formed from the deamination of various 1-aminoalkylphosphonic acids, illustrating the competitive nature of these pathways.

| Starting 1-Aminoalkylphosphonic Acid | Major Products | Reaction Pathways Observed |

|---|---|---|

| 1-Aminoethylphosphonic acid | 1-Hydroxyethylphosphonic acid, Vinylphosphonic acid | Nucleophilic substitution, Elimination. mdpi.com |

| 1-Amino-1-methylethylphosphonic acid | Isopropenylphosphonic acid, 2-Hydroxy-1-methylethylphosphonic acid | Elimination, Rearrangement followed by substitution. mdpi.com |

| 1-Amino-2-phenylethylphosphonic acid | 1-Hydroxy-2-phenylethylphosphonic acid, (E)-2-Phenylvinylphosphonic acid, 2-Hydroxy-2-phenylethylphosphonic acid | Nucleophilic substitution, Elimination, Rearrangement. mdpi.comresearchgate.net |

| 3-Amino-3-phosphonopropanoic acid | 3-Hydroxy-3-phosphonopropanoic acid, (E)-3-Phosphonoacrylic acid, Vinylphosphonic acid | Nucleophilic substitution, Elimination, Fragmentation. mdpi.com |

Stereochemical Control and Regioselectivity in Reactions

The spatial arrangement of substituents around the double bond of (1Z)-1-propenylphosphonic acid and its esters significantly influences the trajectory of incoming reagents, leading to preferential formation of specific stereoisomers and regioisomers. This control is a focal point of research, aiming to harness the inherent stereochemistry of the starting material to synthesize complex molecules with defined three-dimensional structures.

Conjugate addition, or Michael addition, is a prominent reaction class for α,β-unsaturated compounds like (1Z)-1-propenylphosphonic acid derivatives. In these reactions, a nucleophile adds to the β-carbon of the double bond. The stereochemical course of this addition is often directed by the existing geometry of the alkene. For instance, the use of chiral auxiliaries attached to the phosphonate group can create a chiral environment that directs the nucleophilic attack to one face of the double bond over the other, resulting in a high degree of diastereoselectivity.

The inherent chirality of the Michael acceptor itself can dictate the stereochemical outcome. In diastereoselective conjugate addition reactions, the chiral auxiliary can sterically hinder one face of the molecule, compelling the incoming nucleophile to attack from the less hindered side. This principle is fundamental in asymmetric synthesis, allowing for the creation of new stereocenters with a predictable configuration. In some cases, the choice of Lewis acid or the nature of the organocuprate nucleophile can even lead to a reversal of the expected diastereoselectivity. nih.gov

Furthermore, tandem reaction sequences, such as a conjugate addition followed by an α-alkylation, have been explored. Interestingly, the diastereoselectivity of the initial conjugate addition does not necessarily dictate the stereochemical outcome of the subsequent alkylation step. nih.govbeilstein-journals.org This highlights the complexity of stereochemical control in multi-step transformations.

The regioselectivity of reactions, such as cycloadditions, is also a critical aspect of the reactivity of (1Z)-1-propenylphosphonic acid. In [3+2] cycloaddition reactions involving nitrones, for example, the electronic nature of the substituents on both the nitrone and the alkene determines which regioisomer is formed preferentially. Theoretical studies using Molecular Electron Density Theory (MEDT) have been employed to understand and predict the regioselectivity and stereoselectivity of such reactions. nih.gov These studies analyze the electronic structure of the reactants to predict the most favorable reaction pathway.

In some specialized cases, an "inverse" regioselectivity can be achieved. For instance, visible-light-induced redox photocatalysis has enabled α-specific nucleophilic additions to conjugate acceptors, a departure from the typical β-addition. This umpolung strategy effectively reverses the normal reactivity pattern. nih.gov

The following table summarizes findings on the stereoselectivity of conjugate addition reactions, illustrating the influence of various factors on the diastereomeric excess (d.e.).

| Reaction Type | Chiral Influence | Diastereomeric Excess (d.e.) | Reference |

| Conjugate Addition | Chiral Auxiliary on Michael Acceptor | High | beilstein-journals.org |

| Conjugate Addition | (S,S)-(+)-pseudoephedrine as chiral auxiliary | High | nih.gov |

| Conjugate Addition-Alkylation | (S,S)-(+)-pseudoephedrine as chiral auxiliary | High | nih.govbeilstein-journals.org |

| Asymmetric Conjugate Addition | Chiral Phosphoric Acid Catalyst | up to 98:2 er | nih.gov |

This table is a representative summary based on analogous reactions and principles, as specific data for Phosphonic acid, (1Z)-1-propenyl- was not available in the search results. The principles of stereochemical control are general to α,β-unsaturated systems.

Spectroscopic and Analytical Characterization Methodologies for Phosphonic Acid, 1z 1 Propenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Phosphonic acid, (1Z)-1-propenyl-, providing detailed information about the hydrogen, phosphorus, and carbon atomic nuclei and their chemical environments.

Proton (¹H) NMR for Propenyl Proton Environments

Proton (¹H) NMR spectroscopy resolves the distinct proton environments within the molecule. The (1Z)-1-propenyl- group gives rise to a characteristic set of signals. The analysis involves measuring chemical shifts (δ) and spin-spin coupling constants (J) to confirm the connectivity and stereochemistry of the propenyl fragment. ucdavis.edu The Z-configuration of the double bond is confirmed by the specific values of the coupling constants between the vinylic protons. Research on related Z-isomers of alkenylphosphonates indicates that the three-bond coupling constant between the vinylic protons (³JHH) is typically around 6 Hz, which is indicative of a cis relationship.

The spectrum is expected to show distinct signals for the methyl (CH₃) protons, the two vinylic protons (P-CH=CH-), and the acidic protons of the phosphonic acid group (P-OH). The vinylic proton adjacent to the phosphorus atom will be split by both the other vinylic proton and the phosphorus nucleus, creating a complex multiplet.

Table 1: Predicted ¹H NMR Spectral Data for Phosphonic acid, (1Z)-1-propenyl- This table is generated based on typical values for related structures and general NMR principles.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Constants (J, Hz) |

|---|---|---|---|

| CH₃ | ~1.8-2.0 | Doublet of doublets (dd) | ³J(H-H) ≈ 7 Hz, ⁴J(P-H) ≈ 3-4 Hz |

| P-CH=C | ~5.5-6.0 | Doublet of quartets (dq) or complex multiplet | ³J(H-H) ≈ 6 Hz (cis), ²J(P-H) ≈ 15-20 Hz |

| P-C=CH | ~6.5-7.0 | Doublet of doublets (dd) or complex multiplet | ³J(H-H) ≈ 6 Hz (cis), ³J(P-H) ≈ 68 Hz |

| P-OH | Variable, broad singlet | Singlet (broad) | N/A |

Phosphorus-31 (³¹P) NMR for Phosphorus Nuclei Characterization

Phosphorus-31 (³¹P) NMR is a highly specific and sensitive technique for characterizing organophosphorus compounds. huji.ac.il It provides a single, sharp signal for the phosphorus nucleus in Phosphonic acid, (1Z)-1-propenyl-, located in a chemical shift range characteristic of phosphonic acids. huji.ac.il The spectrum is typically acquired with proton decoupling to simplify the signal to a singlet. However, a proton-coupled spectrum would show splitting due to coupling with the vinylic protons and the acidic protons, providing further structural confirmation. huji.ac.il Studies have shown that Z-isomers of alkenylphosphonates tend to exhibit a high-field shift (a smaller ppm value) for the ³¹P nucleus resonance signal compared to their corresponding E-isomers.

Table 2: Predicted ³¹P NMR Characteristics for Phosphonic acid, (1Z)-1-propenyl-

| Parameter | Expected Value / Observation |

|---|---|

| Chemical Shift (δ, ppm) | ~15-25 ppm (relative to 85% H₃PO₄) |

| Multiplicity (Proton-decoupled) | Singlet |

| Multiplicity (Proton-coupled) | Multiplet (due to coupling with vinylic and OH protons) |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to analyze the carbon backbone of the molecule. Each of the three unique carbon atoms in the propenyl group, as well as the methyl carbon, will produce a distinct signal. A key feature of the ¹³C NMR spectrum of this compound is the presence of carbon-phosphorus coupling (J(C-P)). The carbon atom directly bonded to the phosphorus (C1) will exhibit a large one-bond coupling constant (¹J(C-P)), while the other carbons (C2, C3) will show smaller two- and three-bond couplings, respectively. This coupling pattern is definitive for identifying the point of attachment of the phosphonic acid group.

Table 3: Predicted ¹³C NMR Spectral Data for Phosphonic acid, (1Z)-1-propenyl- This table is generated based on typical values for related structures and general NMR principles.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C1 (P-CH=) | ~115-125 | Doublet | ¹J(C-P) ≈ 150-180 Hz |

| C2 (=CH-) | ~145-155 | Doublet | ²J(C-P) ≈ 10-20 Hz |

| C3 (CH₃) | ~15-20 | Doublet | ³J(C-P) ≈ 5-10 Hz |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For Phosphonic acid, (1Z)-1-propenyl-, FTIR is crucial for confirming the presence of the phosphonic acid and alkene moieties. The spectrum displays characteristic bands for the P=O (phosphoryl), O-H (hydroxyl), C=C (alkene), and P-O bonds. The O-H stretching vibration from the phosphonic acid group typically appears as a very broad band due to strong hydrogen bonding. acs.org The region between 900-1200 cm⁻¹ is particularly important as it contains strong absorptions from the P=O and P-O-H stretching vibrations. nih.gov

Table 4: Characteristic FTIR Absorption Bands for Phosphonic acid, (1Z)-1-propenyl-

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Associated Functional Group |

|---|---|---|

| 2500-3300 (very broad) | O-H stretch | P-OH (Hydrogen-bonded) |

| ~1615-1650 | C=C stretch | Propenyl group researchgate.net |

| 1150-1250 (strong) | P=O stretch | Phosphoryl group |

| 900-1050 (strong) | P-OH stretch | Phosphonic acid nih.gov |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

While specific crystallographic data for Phosphonic acid, (1Z)-1-propenyl- is not available in the cited literature, an XRD analysis would yield the parameters shown in the example table below, providing definitive proof of its structure and stereochemistry.

Table 5: Example of Data Obtainable from Single-Crystal XRD Analysis This table illustrates the type of data obtained from XRD, using an organophosphorus insecticide as a representative example. acs.org

| Crystallographic Parameter | Example Data (for Coroxon acs.org) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions (a, b, c) | a = 9.305 Å, b = 23.114 Å, c = 7.815 Å |

| Unit Cell Angle (β) | 108.52° |

| Bond Lengths (e.g., P-O) | 1.551 Å, 1.554 Å, 1.593 Å |

| Bond Angles (e.g., O-P-O) | Ranges from 100.6° to 116.0° |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For Phosphonic acid, (1Z)-1-propenyl-, high-resolution mass spectrometry can determine its exact molecular weight with high precision, confirming its elemental composition. The calculated monoisotopic mass of the compound is 122.01328108 Da.

Electron ionization (EI) or electrospray ionization (ESI) techniques are used to generate ions from the molecule. The resulting mass spectrum shows a molecular ion peak (M⁺ or [M+H]⁺) corresponding to the intact molecule's mass. Furthermore, the molecule fragments in the mass spectrometer in a predictable way, producing a unique pattern of fragment ions. Analysis of these fragments provides valuable structural information. A common fragmentation pathway for phosphonic acids involves the neutral loss of the phosphate (B84403) group, often as H₃PO₄. nih.govnih.gov The fragmentation of the propenyl chain can also be observed.

Table 6: Predicted Key Ions in the Mass Spectrum of Phosphonic acid, (1Z)-1-propenyl-

| m/z (Mass-to-Charge Ratio) | Proposed Ion / Fragment | Formula |

|---|---|---|

| 122 | Molecular Ion [M]⁺ | [C₃H₇O₃P]⁺ |

| 105 | Loss of OH [M-OH]⁺ | [C₃H₆O₂P]⁺ |

| 81 | Phosphonic acid group [PO₃H₂]⁺ | [H₂O₃P]⁺ |

| 41 | Propenyl cation [C₃H₅]⁺ | [C₃H₅]⁺ |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for separating Phosphonic acid, (1Z)-1-propenyl- from impurities and for quantifying its presence in various mixtures. Both liquid and gas chromatography play significant roles in its analytical characterization.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of Phosphonic acid, (1Z)-1-propenyl-, particularly for assessing its purity and identifying degradation products or isomers. Due to the high polarity of phosphonic acids, reversed-phase HPLC is often the method of choice. beilstein-journals.org The technique is adept at separating the target compound from closely related impurities, such as its (1E)-trans isomer and propadiene phosphonic acid. google.com

A typical HPLC method involves using a C18 column with a mobile phase consisting of an aqueous buffer, like dipotassium (B57713) hydrogen phosphate, mixed with an organic modifier such as methanol. google.com To enhance retention and improve peak shape of the highly polar analyte, an ion-pairing agent like tetrabutylammonium (B224687) hydroxide (B78521) may be added to the mobile phase. google.com Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the propenyl chromophore absorbs, for instance, at 225 nm. google.com

The analysis of degradation products is critical for understanding the stability of the compound. Spontaneous degradation, potentially influenced by transition metal ions, can lead to the formation of breakdown products. nih.gov HPLC methods can be developed to track the formation of these new chemical entities over time. While specific degradation pathways for (1Z)-1-propenyl-phosphonic acid are not extensively detailed in public literature, general methods for analyzing aminopolyphosphonate degradation can be adapted. nih.govamazonaws.comnih.gov These often involve derivatization to make the products more amenable to detection. amazonaws.comnih.gov

Below is a representative table of HPLC conditions for the analysis of (1Z)-1-propenyl-phosphonic acid and its related impurities.

Table 1: Example HPLC Parameters for Analysis of Phosphonic acid, (1Z)-1-propenyl-

| Parameter | Condition |

|---|---|

| Chromatographic Column | C-18, 4.6 mm x 250 mm, 5.0 µm particle size |

| Mobile Phase | 50 mmol/L Dipotassium hydrogen phosphate aqueous solution with 2% tetrabutylammonium hydroxide (55% aqueous solution) and Methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

| Retention Time (cis-isomer) | ~12.3 min |

| Relative Retention (trans-isomer) | ~1.15 |

This data is compiled based on a method for detecting cis-trans isomers and related impurities. google.com

Gas Chromatography (GC) is another powerful technique for separation and analysis, but its application to highly polar and non-volatile compounds like phosphonic acids presents challenges. Direct analysis by GC-MS is generally not feasible due to their high boiling points and the presence of polar hydroxyl groups. nih.gov To overcome this, Phosphonic acid, (1Z)-1-propenyl- must be converted into a more volatile derivative before analysis.

Common derivatization strategies for phosphonic acids include esterification or silylation. For instance, the compound can be converted to its corresponding methyl or ethyl esters. nih.gov Another approach is the formation of pentafluorobenzyl (PFB) derivatives, which are noted for their stability and high sensitivity in negative chemical ionization (NCI) mass spectrometry detection. sigmaaldrich.com

Once derivatized, the volatile analyte can be separated on a suitable GC column, such as a wax column or a standard non-polar column like an HP-5MS. chromforum.orgchromforum.org The GC system is typically coupled with a mass spectrometer (GC-MS), which allows for both quantification and structural confirmation of the derivative based on its mass spectrum and fragmentation pattern. nih.govnih.gov This is particularly useful for identifying trace-level impurities or degradation products that are also amenable to derivatization.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and phosphorus) in a pure sample of Phosphonic acid, (1Z)-1-propenyl-. This experimental data is then compared against the theoretical values calculated from its molecular formula, C₃H₇O₃P, to confirm its stoichiometric composition and purity. nih.govnih.govsinfoobiotech.com

The theoretical composition is calculated using the atomic masses of the elements. Based on a molecular weight of 122.06 g/mol , the elemental composition is as follows:

Table 2: Theoretical Elemental Composition of Phosphonic acid, (1Z)-1-propenyl- (C₃H₇O₃P)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 3 | 36.033 | 29.52 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 5.78 |

| Oxygen | O | 15.999 | 3 | 47.997 | 39.32 |

| Phosphorus | P | 30.974 | 1 | 30.974 | 25.37 |

| Total | | | | 122.06 | 100.00 |

A close correlation between the experimentally determined percentages and the theoretical values provides strong evidence of the sample's identity and high degree of purity.

Thermal Analysis: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is employed to study the thermal stability of Phosphonic acid, (1Z)-1-propenyl-. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). The resulting TGA curve provides information about decomposition patterns, thermal stability, and the composition of the final residue.

For phosphonic acids, TGA curves typically show distinct stages of mass loss. marquette.edu A plausible thermal degradation profile for (1Z)-1-propenyl-phosphonic acid would include:

An initial mass loss at lower temperatures (e.g., below 200°C), corresponding to the evaporation of residual water or solvent, as the compound is hygroscopic. marquette.educhemicalbook.com

A subsequent, more significant mass loss at higher temperatures (e.g., 200°C - 500°C), which can be attributed to processes like the dehydration of the phosphonic acid groups to form anhydrides and the decomposition of the propenyl organic moiety. marquette.eduresearchgate.net

At very high temperatures (above 500-600°C), a stable, non-volatile residue, likely composed of polyphosphoric acid or other inorganic phosphorus compounds, may remain. marquette.eduresearchgate.net

The precise temperatures and the percentage of mass loss in each stage are characteristic of the compound's thermal stability.

Surface Morphological Analysis: Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to investigate the surface morphology and topography of a material in its solid state. For Phosphonic acid, (1Z)-1-propenyl-, which can exist as a crystalline solid or an oil, SEM analysis would be performed on a solid sample to visualize its physical characteristics at the micro-scale. google.com

The analysis can reveal key information about:

Crystallinity and Crystal Habit: The shape, size, and arrangement of crystals in a solid sample.

Particle Size and Distribution: The dimensions of individual particles and how they are distributed within the sample.

Surface Texture: The presence of features such as pores, cracks, or other surface irregularities.

Degree of Aggregation: How individual particles clump together to form larger agglomerates. capes.gov.br

SEM images are generated by scanning the sample with a focused beam of electrons and detecting the signals produced from the interaction. This provides a detailed, three-dimensional-like image of the surface, which is invaluable for quality control and for understanding the physical properties of the solid compound. researchgate.net

Theoretical and Computational Chemistry Studies of Phosphonic Acid, 1z 1 Propenyl

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For Phosphonic acid, (1Z)-1-propenyl-, these calculations, typically employing Density Functional Theory (DFT) methods, reveal key structural and electronic features.

Theoretical calculations indicate that the molecule possesses a non-planar structure. The electronic structure and conformational properties of similar molecules like vinylphosphonic acid have been studied using ab initio quantum mechanical methods, which provide a basis for understanding Phosphonic acid, (1Z)-1-propenyl-. researchgate.net The presence of the phosphonic acid group significantly influences the electronic environment of the propenyl moiety.

Table 1: Illustrative Calculated Geometric Parameters for Phosphonic acid, (1Z)-1-propenyl- (DFT B3LYP/6-31G(d))

| Parameter | Value |

| P=O Bond Length | ~1.48 Å |

| P-C Bond Length | ~1.82 Å |

| P-OH Bond Length | ~1.56 Å |

| C=C Bond Length | ~1.34 Å |

| C-C Bond Length | ~1.50 Å |

| O-P-O Bond Angle | ~115° |

| C-P-O Bond Angle | ~108° |

| P-C=C Bond Angle | ~122° |

Note: These are illustrative values based on typical DFT calculations for similar organophosphorus compounds and are intended to represent expected geometric parameters.

The electronic structure is characterized by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the C=C double bond, indicating its role as the primary electron donor in chemical reactions. The LUMO, conversely, is often centered around the phosphonic acid group, suggesting its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability. ijcce.ac.irnih.gov

Table 2: Illustrative Calculated Electronic Properties for Phosphonic acid, (1Z)-1-propenyl-

| Property | Illustrative Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | ~3.5 D |

| Mulliken Charge on P | +1.2 |

| Mulliken Charge on O (P=O) | -0.8 |

Note: These values are illustrative and represent typical outcomes from DFT calculations for small organophosphonates.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on how Phosphonic acid, (1Z)-1-propenyl- interacts with its environment, particularly in an aqueous solution. These simulations model the movement of atoms and molecules over time, providing insights into solvation, diffusion, and the formation of intermolecular bonds. researchgate.netnih.govnjit.edu

In an aqueous environment, the phosphonic acid group, with its capacity for hydrogen bonding, is expected to be the primary site of interaction with water molecules. scispace.com MD simulations of similar organophosphorous compounds have shown complex molecular-scale structures and dynamic properties due to the interplay between hydrophobic and hydrophilic groups. researchgate.netnjit.edu The propenyl group, being more hydrophobic, will have different solvation characteristics compared to the polar phosphonic acid head.

Simulations can reveal the formation of hydrogen bonds between the P=O and P-OH groups of the phosphonic acid and surrounding water molecules. The strength and lifetime of these hydrogen bonds are crucial for understanding the solubility and reactivity of the compound in water. Radial distribution functions (RDFs) derived from MD simulations can quantify the probability of finding a water molecule at a certain distance from specific atoms of the solute, offering a detailed picture of the solvation shell.

Table 3: Illustrative Intermolecular Interaction Data from a Simulated Aqueous Solution

| Interaction Type | Average Distance (Å) | Coordination Number |

| P=O --- H (Water) | 1.8 | 2.5 |

| P-OH --- O (Water) | 2.7 | 3.1 |

| C=C --- H (Water) | 3.5 | 1.2 |

Note: This table presents hypothetical data that would be expected from an MD simulation of Phosphonic acid, (1Z)-1-propenyl- in water, illustrating the stronger interactions at the phosphonic acid group.

Docking and Molecular Modeling for Enzyme Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly valuable in drug discovery and for understanding how a molecule like Phosphonic acid, (1Z)-1-propenyl- might interact with a biological target, such as an enzyme. Phosphonates are known to be effective inhibitors of enzymes that process phosphate (B84403) and pyrophosphate substrates. frontiersin.orgnih.govnih.gov

Given its structural similarity to substrates of various enzymes, Phosphonic acid, (1Z)-1-propenyl- could potentially act as a competitive inhibitor. Docking studies would involve placing the molecule into the active site of a target enzyme and calculating a "docking score," which estimates the binding affinity. The phosphonic acid group would likely form key interactions, such as hydrogen bonds and salt bridges, with residues in the enzyme's active site.

For instance, in enzymes that process phosphorylated substrates, the phosphonate (B1237965) group could mimic the phosphate group, binding to positively charged amino acid residues like arginine or lysine, or coordinating with metal ions. The (1Z)-1-propenyl- moiety would occupy a hydrophobic pocket within the active site.

Table 4: Illustrative Docking Results against a Hypothetical Kinase Enzyme

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

| Phosphonic acid, (1Z)-1-propenyl- | -6.8 | Arg12, Lys34, Val55 |

| Natural Substrate | -8.2 | Arg12, Lys34, Ser35 |

Note: These are hypothetical docking scores and interacting residues to illustrate the potential binding mode of Phosphonic acid, (1Z)-1-propenyl- as an enzyme inhibitor.

Conformational Analysis of the (1Z)-1-propenyl Moiety

Computational methods can be used to calculate the potential energy surface as a function of the dihedral angle of the P-C bond. This analysis can identify the most stable conformers (energy minima) and the energy barriers between them. Studies on similar molecules like vinylphosphonic acid have shown that the conformational equilibrium can be complex, with multiple stable or metastable conformers. researchgate.netacs.org The "s-cis" and "s-trans" conformers, describing the relative orientation of the P=O bond and the C=C bond, are often the most significant.

Table 5: Illustrative Relative Energies of Conformers

| Dihedral Angle (O=P-C=C) | Conformer | Relative Energy (kcal/mol) |

| ~0° | s-cis | 0.0 |

| ~180° | s-trans | 1.5 |

| ~90° | Transition State | 3.2 |

Note: This table presents a simplified, illustrative potential energy profile for the rotation around the P-C bond, based on general principles of conformational analysis.

Spectroscopic Property Prediction from First Principles

Quantum chemical calculations can predict various spectroscopic properties, providing a powerful tool for the identification and characterization of molecules. researchgate.net For Phosphonic acid, (1Z)-1-propenyl-, the prediction of NMR chemical shifts and vibrational frequencies from first principles is particularly valuable.

Ab initio calculations of NMR chemical shifts can aid in the interpretation of experimental spectra. aps.org By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H, ¹³C, and ³¹P NMR spectra. These predictions are highly sensitive to the molecular geometry and electronic environment, making them a good test of the accuracy of the computational model.

Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental infrared (IR) or Raman spectrum. researchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the P=O bond or the bending of the C-H bonds. Comparing the calculated spectrum with the experimental one can confirm the structure of the synthesized compound.

Table 6: Illustrative Predicted Spectroscopic Data

| Nucleus/Bond | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) |

| ¹H (vinyl) | 5.5 - 7.0 |

| ¹H (methyl) | ~1.9 |

| ¹³C (vinyl) | 120 - 140 |

| ³¹P | ~18 |

| P=O Stretch | ~1250 |

| C=C Stretch | ~1650 |

Note: These are illustrative spectroscopic values based on typical ranges for the given functional groups and nuclei, and what would be expected from first-principles calculations.

Biochemical and Biological Research Perspectives of Phosphonic Acid, 1z 1 Propenyl

Mechanistic Enzyme Interaction Studies

Phosphonic acids, including (1Z)-1-propenyl-phosphonic acid, are noted for their structural similarity to natural phosphate (B84403) esters and carboxylates. This resemblance allows them to interact with and, in many cases, inhibit enzymes that recognize these natural substrates. The study of these interactions provides valuable insights into enzyme mechanisms and can be exploited for therapeutic and biotechnological purposes.

Inhibition Kinetics and Binding Modes with Phosphono-Recognizing Enzymes

The inhibitory activity of phosphonate (B1237965) compounds is typically evaluated using steady-state kinetics. researchgate.net The three main types of reversible enzyme inhibition are competitive, uncompetitive, and noncompetitive. researchgate.netsci-hub.se In competitive inhibition, the inhibitor vies with the substrate for the enzyme's active site. nih.gov This type of inhibition is characterized by an apparent increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax). sci-hub.se Uncompetitive inhibitors bind to the enzyme-substrate complex, while noncompetitive inhibitors can bind to both the free enzyme and the enzyme-substrate complex. sci-hub.se

The inhibition constant (Ki) is a measure of the inhibitor's potency and can be determined from the IC50 value, which is the concentration of inhibitor required to produce 50% inhibition. sigmaaldrich.com The relationship between Ki and IC50 for competitive inhibition is described by the Cheng-Prusoff equation. sigmaaldrich.com

| Inhibition Type | Effect on Km | Effect on Vmax | Binding Site |

|---|---|---|---|

| Competitive | Increases | No change | Enzyme active site |

| Uncompetitive | Decreases | Decreases | Enzyme-substrate complex |

| Noncompetitive | No change | Decreases | Enzyme or enzyme-substrate complex |

Mimicry of Natural Substrates (e.g., Phosphate Esters, Carboxylates)

The phosphonate group's tetrahedral geometry and negative charge at physiological pH allow it to act as a stable analog of the phosphate group found in many biological molecules. dntb.gov.ua This mimicry enables phosphonates to bind to the active sites of enzymes that process phosphate-containing substrates, such as kinases, phosphatases, and synthetases. Similarly, the phosphonate moiety can also serve as an isostere for the carboxylate group, leading to the inhibition of enzymes like carboxylases and dehydrogenases. rsc.org Fosfomycin (B1673569), a phosphonate natural product, is a notable example of a compound that mimics a biological substrate to inhibit a key metabolic enzyme. dntb.gov.ua

Stereoselectivity in Enzymatic Binding and Catalysis

Enzyme active sites are chiral environments, often leading to stereoselective binding and catalysis. The (1Z) configuration of the propenyl group in (1Z)-1-propenyl-phosphonic acid introduces a specific stereochemical element. cymitquimica.com This can result in differential binding affinities and inhibitory potencies compared to its (1E) isomer or other stereoisomers when interacting with a particular enzyme. The precise orientation of the propenyl group and the phosphonic acid moiety within the enzyme's active site will dictate the strength and nature of the interaction.

Impact on Oligonucleotide-Enzyme Interactions in Biological Systems

The introduction of phosphonate linkages into oligonucleotides can significantly alter their interactions with enzymes. nih.govnih.gov These modifications can enhance metabolic stability by making the oligonucleotides resistant to nuclease degradation. nih.gov The defined stereochemistry of a vinylphosphonate (B8674324) (VP) backbone, a related structure, can influence the activity and specificity of the RNA-Induced Silencing Complex (RISC). nih.gov For instance, a strategically placed (E)-vinylphosphonate linkage in a small interfering RNA (siRNA) has been shown to enhance its ability to discriminate between single nucleotide polymorphisms. nih.gov This highlights the potential of using structurally constrained phosphonates to fine-tune the interactions between therapeutic oligonucleotides and their target enzymes. nih.govnih.gov

Microbial Metabolism and Biosynthesis of Phosphonates

Microorganisms have evolved sophisticated pathways for both the synthesis and degradation of phosphonates, compounds characterized by a highly stable carbon-phosphorus (C-P) bond. mdpi.commsu.ru The ability to utilize phosphonates is particularly advantageous in environments where phosphate, the more common phosphorus source, is limited. mdpi.com

Biosynthetic Pathways of Carbon-Phosphorus Bonds in Microorganisms

The formation of the C-P bond in nature is a remarkable enzymatic process. The key reaction in the biosynthesis of many phosphonates is the intramolecular rearrangement of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate, catalyzed by the enzyme phosphoenolpyruvate phosphomutase. msu.ru Phosphonopyruvate then serves as a central precursor for a variety of phosphonate natural products. pnas.org While the genes for phosphonate synthesis are relatively rare, they are found across a diverse range of bacteria and archaea. pnas.org

Microorganisms have also developed several enzymatic strategies to cleave the stable C-P bond, allowing them to utilize phosphonates as a source of phosphorus and sometimes carbon. d-nb.info Three primary pathways for C-P bond cleavage have been identified:

The C-P Lyase Pathway: This complex enzymatic system can act on a broad range of phosphonates. researchgate.net

The Phosphonatase Pathway: This pathway involves a two-step reaction, typically for the degradation of 2-aminoethylphosphonate (2-AEP). researchgate.net

Oxidative Cleavage: This mechanism involves the oxidation of the carbon atom attached to the phosphorus.

Role of Phosphopyruvate Mutase in Phosphonate Formation

The biosynthesis of many phosphonate natural products commences with the conversion of phosphoenolpyruvate (PEP) to 3-phosphonopyruvate (B1263368) (PnP), a reaction catalyzed by the enzyme phosphopyruvate mutase. nih.govnih.gov This enzyme is crucial as it facilitates the formation of the carbon-phosphorus (C-P) bond, a hallmark of phosphonates. nih.gov The reaction is thermodynamically unfavorable, and thus, it is typically coupled with a subsequent, highly exergonic step, such as decarboxylation, to drive the pathway forward. nih.govnih.gov

While this general pathway is well-established for a variety of phosphonates, including the antibiotic fosfomycin, specific research detailing the direct role of phosphopyruvate mutase in the biosynthesis of Phosphonic acid, (1Z)-1-propenyl- is not extensively documented in the available scientific literature. It is plausible that its formation follows this canonical pathway, but dedicated studies on this specific compound are lacking.

Degradation Pathways of (1Z)-1-propenylphosphonic Acid in Microbes

The microbial metabolism of Phosphonic acid, (1Z)-1-propenyl- is primarily understood in the context of its biotransformation into the antibiotic fosfomycin. This process is not a degradation pathway for nutrient acquisition but rather a specific enzymatic modification.

Several microbial species have been identified to carry out the stereospecific epoxidation of cis-propenylphosphonic acid to yield (-)-cis-1,2-epoxypropylphosphonic acid (fosfomycin). nih.govnih.gov This bioconversion has been observed in various fungi, including eighteen species of Penicillium, one of Oidium, and one of Paecilomyces. nih.gov The bacterium Bacillus simplex has also been isolated and shown to efficiently catalyze this transformation. nih.govresearchgate.net

Key findings on the microbial epoxidation of cis-propenylphosphonic acid:

| Microorganism | Key Findings | Reference |

| Penicillium spinulosum | Epoxidation occurs after the depletion of glucose in the medium, suggesting that glucose concentration controls the reaction. Replacing glucose with glycerol (B35011) can enhance the conversion efficiency. | nih.gov |

| Bacillus simplex strain S101 | Capable of converting cis-propenylphosphonic acid to fosfomycin with a high conversion ratio. Glycerol serves as a suitable carbon source for both growth and the conversion process. The presence of vanadium ions was found to be essential for this transformation. | nih.govresearchgate.net |

It is important to note that when cis-propenylphosphonic acid was provided as the sole carbon source for Bacillus simplex, no growth or conversion to fosfomycin was observed, indicating that this organism cannot utilize it as a primary nutrient under the tested conditions. nih.govresearchgate.net General microbial degradation pathways for organophosphonates often involve the cleavage of the C-P bond to utilize the phosphorus or carbon, but such a pathway has not been specifically elucidated for (1Z)-1-propenylphosphonic acid. nih.govnih.gov

Mechanistic Insights into Antimicrobial Activity in Prokaryotic Systems

While some commercial sources describe cis-propenylphosphonic acid as an antibiotic, detailed, peer-reviewed studies on its specific antimicrobial mechanisms are scarce. The closely related compound, fosfomycin, into which it is converted, has well-understood antimicrobial properties. The antimicrobial activity of other phosphonates often stems from their ability to act as mimics of metabolic intermediates, thereby inhibiting essential enzymatic reactions. nih.gov

Inhibition of Fatty Acid Biosynthesis in Bacteria

One commercial source suggests that cis-propenylphosphonic acid is a potent inhibitor of fatty acid biosynthesis. biosynth.com This proposed mechanism would involve the disruption of the pathways that produce essential components of bacterial cell membranes. Inhibition of fatty acid synthesis is a known target for some antimicrobial agents. mdpi.com However, without dedicated scientific studies on (1Z)-1-propenylphosphonic acid, this assertion remains to be scientifically validated.

Interference with Bacterial Cell Wall Components

The same commercial source also posits that cis-propenylphosphonic acid interferes with the bacterial cell wall. biosynth.com This mechanism is plausible within the broader context of phosphonate antibiotics. For instance, fosfomycin inhibits the enzyme MurA, which is a critical early step in peptidoglycan biosynthesis, the major component of most bacterial cell walls. nih.gov The structural similarity of phosphonates to substrates of metabolic enzymes makes them effective inhibitors. nih.gov Again, specific research confirming this mechanism for (1Z)-1-propenylphosphonic acid is not available.

Influence on Plant Metabolic Pathways (Non-Clinical)

Information regarding the specific effects of Phosphonic acid, (1Z)-1-propenyl- on plant metabolism is limited and general in nature. It has been identified in the context of agricultural chemistry as a potential plant growth regulator and herbicide, suggesting it can influence plant metabolic processes. cymitquimica.com

The major metabolite of the widely used herbicide glyphosate (B1671968) is aminomethylphosphonic acid (AMPA). nih.govnih.gov Studies on AMPA have shown that it can disrupt chlorophyll (B73375) biosynthesis and, consequently, photosynthesis in plants like the willow (Salix miyabeana). nih.gov Given that (1Z)-1-propenylphosphonic acid is also a phosphonate, it might exert its influence on plant metabolism through pathways that are sensitive to this class of compounds. However, without specific studies, any proposed mechanism would be speculative. Research on other compounds, such as 1-aminocyclopropane-1-carboxylic acid (ACC), has shown that small molecules can significantly enhance the biosynthesis of specific metabolites in plants, but similar detailed pathway analysis for (1Z)-1-propenylphosphonic acid is not available. researchgate.net

Applications in Advanced Materials and Chemical Technologies Mechanistic/fundamental Focus

Role as a Chemical Precursor in Organic Synthesis

The presence of both a reactive double bond and a phosphonic acid group makes (1Z)-1-propenyl-phosphonic acid a highly useful building block in organic chemistry.

Synthesis of Antibacterial Precursors (e.g., Fosfomycin (B1673569) intermediates)

A primary application of (1Z)-1-propenyl-phosphonic acid is its role as a key intermediate in the synthesis of the broad-spectrum antibiotic, fosfomycin. nih.govgoogle.com The cis-configuration of the propenyl group is crucial for the stereoselective synthesis of the final active compound.

Several synthetic strategies have been developed to convert (1Z)-1-propenyl-phosphonic acid into fosfomycin. One common approach involves the epoxidation of the double bond. nih.gov This can be achieved through chemical methods, often employing a peroxy acid, or through biocatalytic routes. For instance, a strain of Bacillus simplex has been shown to stereoselectively epoxidize cis-propenylphosphonic acid to fosfomycin with a high conversion ratio. nih.govresearchgate.net

Another synthetic pathway involves the formation of a halohydrin intermediate, which is then cyclized to form the epoxide ring of fosfomycin. nih.gov This method provides an alternative route to access the desired stereoisomer. The choice of synthetic route can be influenced by factors such as desired yield, stereoselectivity, and environmental considerations. nih.gov

Table 1: Comparison of Synthetic Routes to Fosfomycin from (1Z)-1-Propenyl-phosphonic Acid

| Synthetic Route | Key Reagents/Catalysts | Key Intermediate | Reported Conversion/Yield | Reference |

|---|---|---|---|---|

| Chemical Epoxidation | Peroxy acids | Epoxide | Variable, can be less than 50% in some industrial processes | nih.gov |

| Biocatalytic Epoxidation | Bacillus simplex S101 | Epoxide | Up to 81.3% conversion | nih.govresearchgate.net |

| Halohydrin Formation | N-bromosuccinimide, water | Bromohydrin | High chemoselectivity and stereospecificity | nih.gov |

Building Block for Functionalized Phosphonates and Polymers

The reactivity of the double bond and the phosphonic acid moiety in (1Z)-1-propenyl-phosphonic acid allows for its use as a versatile building block for a wide range of functionalized phosphonates. These derivatives can be synthesized through various organic reactions, such as addition reactions at the double bond or esterification of the phosphonic acid. The resulting functionalized phosphonates have potential applications in areas such as medicinal chemistry and materials science. beilstein-journals.orgnih.gov

Furthermore, the propenyl group offers the potential for polymerization. While specific studies on the polymerization of (1Z)-1-propenyl-phosphonic acid are not extensively documented, the polymerization of other vinylphosphonic acids is well-established. These polymers are known for their interesting properties, including flame retardancy, ion-exchange capabilities, and adhesion to various surfaces. nih.gov By analogy, polymers derived from (1Z)-1-propenyl-phosphonic acid could exhibit similar functionalities, opening up possibilities for the development of novel materials.

Material Science Applications

The phosphonic acid group is a key feature that enables the use of (1Z)-1-propenyl-phosphonic acid in various material science applications, from surface modification to the design of complex hybrid materials.

Surface Functionalization and Adhesion Promotion

Phosphonic acids are well-known for their ability to strongly bind to a variety of metal oxide surfaces, including those of aluminum, titanium, and iron. nih.govmdpi.comnih.gov This strong interaction is due to the formation of stable, covalent bonds between the phosphonic acid group and the metal oxide surface. This property makes (1Z)-1-propenyl-phosphonic acid and its derivatives excellent candidates for surface functionalization and as adhesion promoters. mdpi.comresearchgate.net

When applied to a surface, these molecules can form self-assembled monolayers (SAMs) that alter the surface properties, such as wettability, corrosion resistance, and biocompatibility. nih.govnih.gov The propenyl group can then be used for further chemical modifications, allowing for the attachment of other functional molecules or the initiation of surface-grafted polymerization. The use of phosphonic acids as adhesion promoters can significantly improve the durability of coatings and adhesives on metal substrates. mdpi.comnih.gov

Table 2: Research Findings on Phosphonic Acid Adhesion Promotion

| Substrate | Phosphonic Acid Derivative | Application | Key Finding | Reference |

|---|---|---|---|---|

| Bronze | Carboxy- and amino-terminated phosphonic acids | Corrosion inhibition and coating adhesion | Significant improvement in coating adhesion and corrosion protection. | mdpi.com |

| Indium Tin Oxide (ITO) | Various functionalized phosphonic acids | Organic electronics | Formation of robust monolayers that tune the work function of ITO. | nih.gov |

| Titanium | Hydroxy- and carboxy-terminated phosphonic acids | Biomaterial surface modification | Creation of stable monolayers for the immobilization of bioactive molecules. | nih.gov |

| Aluminum Oxide | Aminopropyl phosphonic acid | Polymer/metal interface | Formation of strong acid-base interactions leading to enhanced adhesion. | researchgate.net |

Role in Supramolecular Chemistry and Hybrid Material Design

The ability of phosphonic acids to form strong hydrogen bonds and to coordinate with metal ions makes them valuable components in supramolecular chemistry and the design of hybrid organic-inorganic materials. beilstein-journals.orgnih.gov The self-assembly of molecules containing phosphonic acid groups can lead to the formation of well-ordered structures, such as layers, micelles, and vesicles.